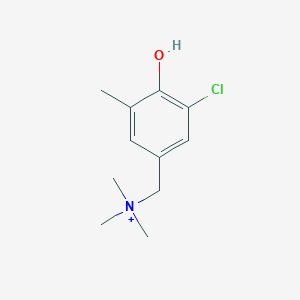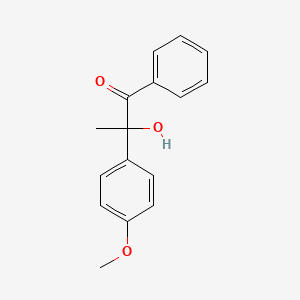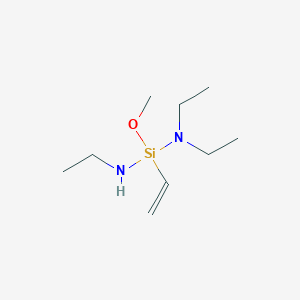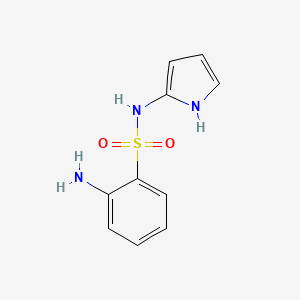
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound characterized by the presence of a chloro, hydroxy, and methyl group on a phenyl ring, along with a trimethylmethanaminium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxy-5-methylphenol.
Quaternization Reaction: The phenol derivative undergoes a quaternization reaction with trimethylamine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification and Quality Control: Implementation of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-5-methylphenyl-N,N,N-trimethylmethanaminium.
Reduction: Formation of 4-hydroxy-5-methylphenyl-N,N,N-trimethylmethanaminium.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The chloro and hydroxy groups may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-Chloro-4-hydroxyphenyl)-N,N,N-trimethylmethanaminium: Lacks the methyl group on the phenyl ring.
(4-Hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the chloro group on the phenyl ring.
(3-Chloro-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the hydroxy group on the phenyl ring.
Uniqueness
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
920509-11-1 |
|---|---|
分子式 |
C11H17ClNO+ |
分子量 |
214.71 g/mol |
IUPAC名 |
(3-chloro-4-hydroxy-5-methylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C11H16ClNO/c1-8-5-9(7-13(2,3)4)6-10(12)11(8)14/h5-6H,7H2,1-4H3/p+1 |
InChIキー |
XWWBJMDIVTZUBA-UHFFFAOYSA-O |
正規SMILES |
CC1=CC(=CC(=C1O)Cl)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)

![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)

![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)

